Pip5K1C-IN-2

PIP5K1C lipid kinase inhibitor potency

Researchers requiring unambiguous PIP5K1C target engagement often face off-target activity from UNC3230. Pip5K1C-IN-2 solves this with sub-nanomolar potency (IC50 5.9 nM) and exceptional kinase selectivity (<50% inhibition at 1 µM against >200 kinases). Its moderate clearance (18.2 mL/min/kg) ensures sustained systemic exposure for in vivo models, while the well-characterized profile serves as a benchmark for SAR studies. • Selective PIP5K1C inhibition at 5.9 nM IC50 • >200-kinase selectivity minimizes off-target effects • Moderate clearance (18.2 mL/min/kg) for in vivo exposure • Benchmark compound for SAR and target engagement studies

Molecular Formula C20H19ClFN5O
Molecular Weight 399.8 g/mol
Cat. No. B15138266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePip5K1C-IN-2
Molecular FormulaC20H19ClFN5O
Molecular Weight399.8 g/mol
Structural Identifiers
SMILESC1CC2(C1)C3=C(CN2C(=O)NC4CC4)NN=C3C5=CC6=C(N5)C(=C(C=C6)Cl)F
InChIInChI=1S/C20H19ClFN5O/c21-12-5-2-10-8-13(24-17(10)16(12)22)18-15-14(25-26-18)9-27(20(15)6-1-7-20)19(28)23-11-3-4-11/h2,5,8,11,24H,1,3-4,6-7,9H2,(H,23,28)(H,25,26)
InChIKeyYTDADIAANXKICU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pip5K1C-IN-2: A Potent and Selective PIP5K1C Inhibitor for Lipid Kinase Research and Procurement Evaluation


Pip5K1C-IN-2 (compound 33) is a potent and selective inhibitor of phosphatidylinositol-4-phosphate 5-kinase type 1 gamma (PIP5K1C), a lipid kinase that generates PI(4,5)P2, a key signaling phospholipid. It was developed as part of a medicinal chemistry campaign aimed at identifying novel bicyclic pyrazole-based PIP5K1C inhibitors with improved drug-like properties [1]. The compound exhibits an IC50 of 0.0059 μM (5.9 nM) against PIP5K1C, positioning it as a high-potency tool molecule. Its selectivity profile, metabolic stability, and cellular target engagement have been characterized relative to closely related analogs, providing a defined context for its scientific and procurement evaluation [1].

Why PIP5K1C Inhibitors Cannot Be Interchanged: Critical Differentiation in Selectivity, Stability, and Potency


Although multiple PIP5K1C inhibitors have been reported—including UNC3230, PIP5K1C-IN-1 (compound 30), and sulfone analogs like compounds 32 and 34—their selectivity, metabolic stability, and physicochemical properties vary widely. For instance, UNC3230 exhibits off-target activity against PIP4K2C [2], while sulfone analogs show poor metabolic clearance in vivo [1]. Pip5K1C-IN-2 distinguishes itself through a specific combination of sub-nanomolar potency, broad kinase selectivity (<50% inhibition at 1 μM against >200 kinases), and moderate clearance (18.2 mL/min/kg), making it a distinct choice for experiments where target engagement and systemic exposure are critical. The quantitative evidence below details these differences, demonstrating why Pip5K1C-IN-2 cannot be assumed to be functionally equivalent to other PIP5K1C inhibitors.

Quantitative Comparative Evidence: Pip5K1C-IN-2 vs. Key Analogs and Tool Compounds


Potency Against PIP5K1C: Pip5K1C-IN-2 Exhibits 5.9 nM IC50, Differentiating from Less Potent UNC3230 and More Potent but Less Stable Analogs

Pip5K1C-IN-2 (compound 33) inhibits PIP5K1C with an IC50 of 0.0059 μM (5.9 nM) in an in vitro enzymatic assay [1]. In comparison, the widely used tool compound UNC3230 has an IC50 of approximately 41 nM (0.041 μM) [2]. Within the same chemical series, compound 30 (PIP5K1C-IN-1) is more potent (IC50 0.00080 μM, 0.80 nM) but compound 32 (sulfone analog) is more potent still (IC50 0.00020 μM, 0.20 nM) [1]. Thus, Pip5K1C-IN-2 occupies a defined potency position: >7-fold more potent than UNC3230 but ~7.4-fold less potent than compound 30, and ~29.5-fold less potent than compound 32.

PIP5K1C lipid kinase inhibitor potency

Kinase Selectivity: Pip5K1C-IN-2 Demonstrates Broad Selectivity (>200 Kinases) Superior to UNC3230

Pip5K1C-IN-2 (compound 33) was screened against a panel of >200 protein kinases at 1 μM in Jurkat cell lysates and exhibited <50% inhibition for all tested kinases except PIP5K1C [1]. In contrast, the commonly used tool compound UNC3230 inhibits PIP4K2C with a Kd <0.2 μM in addition to PIP5K1C [2], and its selectivity against a panel of 48 kinases was assessed at 10 μM [3]. The broader and more stringent selectivity profiling of Pip5K1C-IN-2 provides greater confidence in on-target cellular effects.

kinase selectivity off-target profiling PIP5K1C

Metabolic Stability: Pip5K1C-IN-2 Shows Low Clearance (18.2 mL/min/kg) vs. Poor Stability of Sulfone Analogs

In cassette dosing studies in mice, Pip5K1C-IN-2 (compound 33) exhibited a total clearance (CLtot) of 18.2 mL/min/kg, indicating moderate to low clearance and favorable metabolic stability [1]. In contrast, the sulfone analogs compound 32 and compound 34 showed markedly higher clearance values of 76.4 mL/min/kg and 84.3 mL/min/kg, respectively, reflecting poor metabolic stability [1]. The unbound fraction in plasma (fp) for Pip5K1C-IN-2 was 0.0107, comparable to compound 30 (fp = 0.0117).

metabolic stability in vivo clearance pharmacokinetics

Aqueous Solubility: Pip5K1C-IN-2 Exhibits Limited Solubility (<1 μM) but Offers a Defined Physicochemical Benchmark

Pip5K1C-IN-2 (compound 33) has a kinetic aqueous solubility of <1 μM at pH 6.9, which is lower than that of compound 30 (2.3 μM) and significantly lower than sulfone analogs compound 32 (25 μM) and compound 34 (33 μM) [1]. While this low solubility may limit its utility in certain aqueous assay formats or in vivo formulations, it provides a clear benchmark for evaluating the impact of structural modifications (e.g., urea moiety changes) on solubility.

solubility physicochemical properties drug-likeness

Optimal Application Scenarios for Pip5K1C-IN-2 Based on Quantitative Differentiation


In Vitro Target Engagement and Kinase Selectivity Studies

Pip5K1C-IN-2 is ideally suited for cellular target engagement assays where a clean selectivity profile is paramount. Its broad kinase selectivity (>200 kinases at 1 μM) [1] minimizes off-target effects, making it a superior choice over UNC3230, which exhibits PIP4K2C inhibition [2]. At a working concentration of 5.9 nM (IC50), it achieves potent PIP5K1C inhibition while maintaining high selectivity, enabling unambiguous interpretation of PI(4,5)P2-dependent signaling.

In Vivo Pharmacodynamic and Efficacy Studies in Mice

For in vivo experiments, Pip5K1C-IN-2 offers a favorable balance of potency and metabolic stability. With a total clearance of 18.2 mL/min/kg [1], it provides sustained systemic exposure compared to sulfone analogs (compounds 32 and 34, CLtot >76 mL/min/kg) [1]. This property reduces the need for frequent dosing and improves the likelihood of observing robust target modulation in chronic pain or cancer models.

Structure-Activity Relationship (SAR) and Chemical Optimization Studies

Pip5K1C-IN-2 serves as a valuable benchmark compound for SAR exploration. Its well-characterized profile—including IC50 (5.9 nM), clearance (18.2 mL/min/kg), and solubility (<1 μM) [1]—provides a reference point for evaluating new analogs. Modifications to the urea moiety or cyclobutane ring can be assessed against this baseline to improve solubility without sacrificing potency or stability, as demonstrated by the authors' attempts with oxetane and cyclopentane derivatives [1].

Negative Control Experiments Requiring a Selectivity-Matched Tool Compound

In studies where PIP5K1C inhibition must be compared to a closely related but distinct compound, Pip5K1C-IN-2 can be paired with PIP5K1C-IN-1 (compound 30). Both compounds share high kinase selectivity and similar clearance, but Pip5K1C-IN-2 is ~7-fold less potent [1]. This potency differential allows for dose-response comparisons to confirm target-specific effects while controlling for off-target activity.

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